H-Tyr-beta-ala-OH H-Tyr-beta-ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18444645
InChI: InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1
SMILES:
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

H-Tyr-beta-ala-OH

CAS No.:

Cat. No.: VC18444645

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

H-Tyr-beta-ala-OH -

Specification

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name 3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1
Standard InChI Key CMAQTHNYOAJTHQ-JTQLQIEISA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

H-Tyr-β-Ala-OH is a dipeptide composed of L-tyrosine linked via an amide bond to β-alanine, a non-proteinogenic amino acid. Unlike conventional α-amino acids, β-alanine features a methylene group between the amino and carboxyl groups, conferring unique conformational flexibility. The tyrosine moiety contributes a phenolic hydroxyl group, enabling participation in hydrogen bonding and redox reactions.

Molecular and Crystallographic Data

The compound’s molecular structure has been resolved through crystallographic studies, revealing a planar amide linkage and a staggered side-chain arrangement. Key bond lengths include C=O\text{C=O} (1.23 Å) and N-H\text{N-H} (1.01 Å), consistent with peptide backbone geometry . The iodine-compatible mutant tyrosyl-tRNA synthetase (TyrRS) studies, though focused on 3-iodo-L-tyrosine, provide indirect insights into aromatic side-chain interactions in similar peptides .

Synonyms and Registry Information

H-Tyr-β-Ala-OH is interchangeably termed:

  • L-Tyrosyl-β-alanine

  • β-Alanine, L-tyrosyl-

  • H-Tyr-β-Ala-OH .

Its inclusion in PubChem (CID 54430084) and ChemicalBook (CB5677645) databases confirms its established role in chemical research .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

H-Tyr-β-Ala-OH is typically synthesized via SPPS, employing Fmoc- or Boc-protected amino acids. The β-alanine residue’s non-standard backbone necessitates orthogonal protection strategies to prevent diketopiperazine formation. Coupling reagents such as HBTU or DCC facilitate amide bond formation, with yields exceeding 75% under optimized conditions .

Physicochemical Properties

Thermal and Solubility Profiles

H-Tyr-β-Ala-OH exhibits a predicted boiling point of 593.1±50.0C593.1 \pm 50.0^\circ \text{C} and a density of 1.318±0.06g/cm31.318 \pm 0.06 \, \text{g/cm}^3 . The compound is sparingly soluble in water (2.1 mg/mL at 25°C) but readily dissolves in polar aprotic solvents like DMSO or DMF.

Acid-Base Behavior

The pKa values of ionizable groups are critical for its reactivity:

  • Phenolic hydroxyl (tyrosine): pKa10.1\text{pKa} \approx 10.1

  • α-Carboxyl (β-alanine): pKa2.1\text{pKa} \approx 2.1

  • α-Amino (tyrosine): pKa9.2\text{pKa} \approx 9.2 .

Biological and Metabolic Significance

Role as a Metabolite

H-Tyr-β-Ala-OH has been identified as a minor metabolite in Aeromonas veronii and Brassica napus, suggesting involvement in nitrogen recycling or stress response pathways . Its detection in microbial systems highlights potential applications in biodegradation studies.

Applications in Research and Industry

Peptide-Based Therapeutics

The β-alanine moiety enhances metabolic stability compared to α-linked peptides, making H-Tyr-β-Ala-OH a candidate for protease-resistant drug designs. Preliminary studies suggest utility in:

  • Antioxidant formulations: Tyrosine’s phenolic group scavenges free radicals.

  • Neuromodulators: β-Alanine derivatives influence glycine and GABA receptor activity .

Material Science

Self-assembling peptides incorporating H-Tyr-β-Ala-OH form hydrogels with tunable mechanical properties. The tyrosine aromatic ring facilitates π-π stacking, critical for nanostructure formation .

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